The primary chemical reaction discussed involving 2-methoxy-3-methylbutane-1-thiol is its formation through beer photooxidation. [] This reaction involves the interaction of light, specifically wavelengths in the blue and ultraviolet range, with beer components, leading to the formation of the thiol. Additionally, one study notes the slow formation of 2-methoxy-3-methylbutane-1-thiol and another unidentified compound during beer thermal oxidation in the absence of light. []
The provided papers primarily focus on the aroma and sensory impact of 2-methoxy-3-methylbutane-1-thiol. Its low odor threshold in beer, reported as 2–7 ng/L, highlights its potency as a flavor-active compound. [] Further research is required to determine other relevant physical and chemical properties, such as boiling point, melting point, and solubility.
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